- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

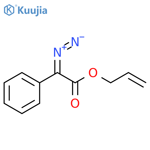

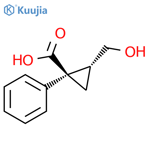

96847-52-8 structure

Produktname:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

CAS-Nr.:96847-52-8

MF:C11H10O2

MW:174.195903301239

CID:2257488

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane

- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)

- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

-

- Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

- InChI-Schlüssel: WZGFIZUMKYUMRN-KOLCDFICSA-N

- Lächelt: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | P335845-1g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$ 150.00 | 2023-09-06 | ||

| TRC | P335845-10g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$ 1160.00 | 2023-09-06 | ||

| TRC | P335845-1000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$150.00 | 2023-05-17 | ||

| TRC | P335845-10000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$1160.00 | 2023-05-17 |

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux

Referenz

- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

Referenz

- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

Referenz

- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

Referenz

- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Referenz

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 150 °C

Referenz

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

Referenz

- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

Referenz

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt

1.2 30 h, 60 °C

1.2 30 h, 60 °C

Referenz

- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191

Herstellungsverfahren 18

Reaktionsbedingungen

Referenz

- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

- (S)-Epichlorohydrin

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

- Allyl phenyldiazoacetate

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid

- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Verwandte Literatur

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) Verwandte Produkte

- 946361-29-1(8-(4-ethoxyphenyl)-4-oxo-N-propyl-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

- 1862924-65-9(2-(iodomethyl)-8-methyl-1-oxaspiro4.5decane, Mixture of diastereomers)

- 2309308-43-6(4-methoxy-1-methyl-N-(oxan-4-yl)(thiophen-2-yl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 1699288-21-5(tert-butyl 4-(bromomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate)

- 32542-59-9(1-phenyl-1H-indole-3-carbaldehyde)

- 1804738-67-7(Methyl 6-(chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 2172562-49-9(4-fluoro-2,3-dioxo-2,3-dihydro-1H-indole-7-sulfonyl chloride)

- 1801338-20-4(1H-Indazole-3-carboxamide, N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-)

- 70829-28-6(3-Cyano-4-hydroxybenzoic acid)

- 1040674-69-8(4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide)

Empfohlene Lieferanten

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge